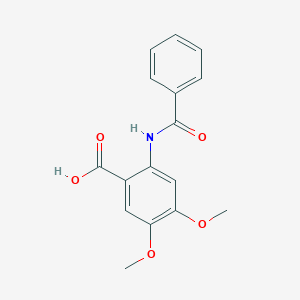

2-(Benzoylamino)-4,5-dimethoxybenzoic acid

Description

2-(Benzoylamino)-4,5-dimethoxybenzoic acid (CAS 31164-95-1) is a benzoic acid derivative characterized by a benzoylamino group at position 2 and methoxy substituents at positions 4 and 5 of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₅, with a molecular weight of 301.3 g/mol . It is primarily used in research and development, with commercial availability for specialized applications .

Properties

IUPAC Name |

2-benzamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-13-8-11(16(19)20)12(9-14(13)22-2)17-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVAHJWDGCQYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently converted to the desired benzoylamino derivative by the action of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoylamino group to an amine or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzoylamino)-4,5-dimethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid (CAS 496913-51-0)

- Molecular Formula: C₁₃H₁₅NO₅

- Key Differences: Replaces the benzoylamino group with a cyclopropanecarboxamido moiety.

- Lipophilicity: Lower logP (predicted) due to reduced aromatic surface area, which may decrease membrane permeability .

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (CAS 3809-00-5)

- Molecular Formula : C₁₁H₁₂O₆

- Key Differences: Features a carboxymethyl group instead of benzoylamino.

- Impact :

2-Bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0)

- Molecular Formula : C₉H₉BrO₄

- Key Differences: Bromine atom replaces the benzoylamino group.

- Impact :

Functional Group Modifications

2-(Hexanoylamino)-4,5-dimethoxybenzoic acid

- Key Differences: Substitutes benzoyl with a hexanoyl chain.

- Impact: Lipophilicity: The aliphatic hexanoyl group increases logP, improving lipid bilayer penetration .

2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7)

- Molecular Formula: C₉H₁₁NO₄

- Key Differences: Amino group replaces benzoylamino.

- Impact: Basicity: The free amino group (pKa ~9.5) introduces pH-dependent reactivity, enabling Schiff base formation or coordination chemistry . Biological Relevance: Serves as a precursor for synthesizing bioactive molecules, including antiviral agents .

Comparative Physicochemical Properties

| Compound | CAS | Molecular Weight | logP<sup>*</sup> | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(Benzoylamino)-4,5-dimethoxybenzoic acid | 31164-95-1 | 301.3 | 2.8 | Low | Benzoylamino, COOH, OMe |

| 2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid | 496913-51-0 | 265.26 | 1.9 | Moderate | Cyclopropanecarboxamido, COOH |

| 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | 261.07 | 2.1 | Low | Br, COOH, OMe |

| 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | 197.19 | 1.2 | High | NH₂, COOH, OMe |

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

2-(Benzoylamino)-4,5-dimethoxybenzoic acid (CAS No. 31164-95-1) is an aromatic amide compound that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H15NO5

- Molecular Weight : 301.29 g/mol

- Chemical Structure : The compound features a benzoylamino group attached to a dimethoxy-substituted benzoic acid, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, it has demonstrated activity against the MDA-MB-231 breast cancer cell line. The mechanism appears to involve the modulation of cellular pathways that lead to reduced proliferation and increased apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : The benzoylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Cellular Pathway Interference : The compound may disrupt various cellular pathways, leading to altered cell function and behavior.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptotic effects observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer therapeutic agent.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It showed promising results, particularly against Gram-positive bacteria, indicating its potential utility in developing new antibiotics .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Medicinal properties | Used in various pharmaceuticals |

| Benzoxazole | Diverse biological activities | Applications in medicinal chemistry |

| Indole Derivatives | Anti-inflammatory properties | Known for analgesic effects |

| This compound | Antimicrobial and anticancer | Unique substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.